molecular formula C19H19NO3S B2571284 N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034251-06-2

N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2571284
CAS No.: 2034251-06-2
M. Wt: 341.43
InChI Key: FFSCTMGVKCVOOZ-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core substituted with bifuran and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Cyclopentanecarboxamide Core: Starting with cyclopentanone, the core is synthesized through a series of reactions including amide formation.

    Introduction of the Thiophene Group: Thiophene can be introduced via a Grignard reaction or a Suzuki coupling reaction, where thiophene boronic acid reacts with a halogenated cyclopentanecarboxamide.

    Attachment of the Bifuran Group: The bifuran moiety is often introduced through a Friedel-Crafts acylation reaction, where bifuran reacts with an acyl chloride derivative of the cyclopentanecarboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Optimization: Using efficient catalysts to speed up reactions and increase yield.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: mCPBA, H₂O₂

    Reduction: Pd/C, H₂ gas

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene

    Reduction: Reduced forms of the compound with hydrogenated rings

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Polymer Science: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bifuran and thiophene groups can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • N-(2-thienylmethyl)-1-(furan-2-yl)cyclopentanecarboxamide

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of both bifuran and thiophene groups, which confer distinct electronic and steric properties. This combination can enhance its reactivity and binding properties compared to similar compounds with only one type of heterocyclic ring.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for significant advancements in chemistry, biology, and industrial applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(19(9-1-2-10-19)17-6-4-12-24-17)20-13-14-7-8-16(23-14)15-5-3-11-22-15/h3-8,11-12H,1-2,9-10,13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSCTMGVKCVOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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